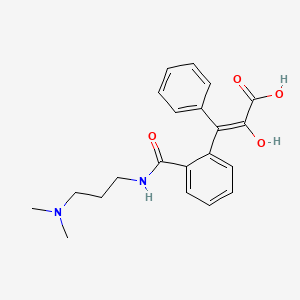
3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the carbamoyl group, the introduction of the dimethylamino propyl side chain, and the final assembly of the phenylacrylic acid structure. Common reagents used in these reactions include dimethylamine, propylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to ensure the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenylacrylic acids: Compounds with similar phenylacrylic acid structures but different substituents.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to various aromatic or aliphatic backbones.
Dimethylamino compounds: Molecules containing the dimethylamino functional group.
Uniqueness
3-(o-((3-(Dimethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
112392-99-1 |
|---|---|
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
(Z)-3-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]-2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-23(2)14-8-13-22-20(25)17-12-7-6-11-16(17)18(19(24)21(26)27)15-9-4-3-5-10-15/h3-7,9-12,24H,8,13-14H2,1-2H3,(H,22,25)(H,26,27)/b19-18- |
InChIキー |
ZSCGVUYITXDZBF-HNENSFHCSA-N |
異性体SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1/C(=C(/C(=O)O)\O)/C2=CC=CC=C2 |
正規SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1C(=C(C(=O)O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



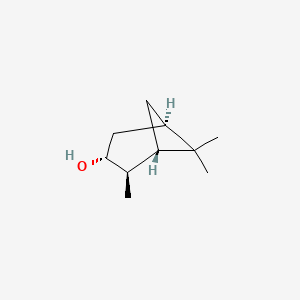


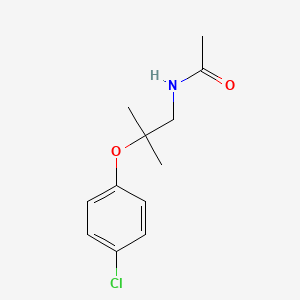
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

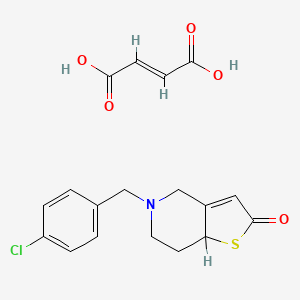
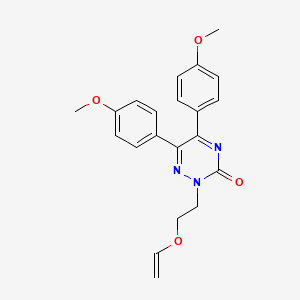
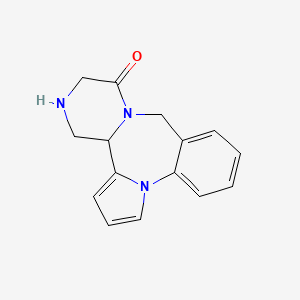
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)

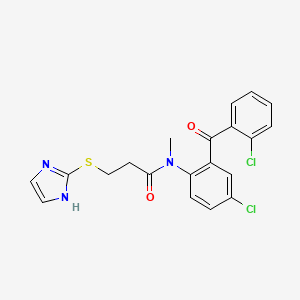
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)
